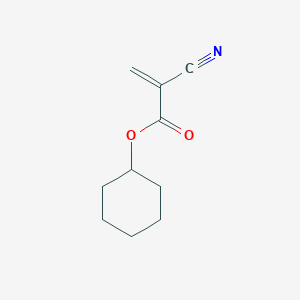
Cyclohexyl 2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-cyanoacrylate (CHCA) is a type of cyanoacrylate adhesive that has been widely used in scientific research. It is a colorless liquid with a strong odor and is known for its fast-drying properties. CHCA is commonly used in laboratory experiments due to its ability to bond quickly and strongly to various surfaces.
Mecanismo De Acción
Cyclohexyl 2-cyanoacrylate works by polymerizing in the presence of moisture, forming a strong and durable bond between two surfaces. The polymerization reaction is exothermic and occurs rapidly, resulting in the formation of a solid adhesive within seconds.
Efectos Bioquímicos Y Fisiológicos
Cyclohexyl 2-cyanoacrylate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in the closure of skin wounds, and no adverse effects have been reported. However, more research is needed to fully understand the long-term effects of Cyclohexyl 2-cyanoacrylate on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl 2-cyanoacrylate has several advantages for lab experiments, including its fast-drying and strong bonding properties, which allow for quick and reliable results. It can also be used in a variety of applications, including tissue engineering and microfabrication. However, Cyclohexyl 2-cyanoacrylate has some limitations, such as its sensitivity to moisture, which can affect its bonding properties. It is also difficult to remove once it has bonded to a surface, which can be a disadvantage in some experiments.
Direcciones Futuras
There are several future directions for Cyclohexyl 2-cyanoacrylate research. One area of interest is the development of new formulations that can be used in a wider range of applications. Another area of interest is the development of new methods for removing Cyclohexyl 2-cyanoacrylate from surfaces once it has bonded. Additionally, more research is needed to fully understand the long-term effects of Cyclohexyl 2-cyanoacrylate on the body, particularly in the context of tissue engineering and drug delivery.
Métodos De Síntesis
Cyclohexyl 2-cyanoacrylate can be synthesized by reacting cyanoacetic acid with cyclohexyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of Cyclohexyl 2-cyanoacrylate. The purity of the final product can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-cyanoacrylate has been widely used in scientific research as a tissue adhesive due to its fast-drying and strong bonding properties. It has been used in various applications, including wound closure, tissue engineering, and drug delivery. Cyclohexyl 2-cyanoacrylate has also been used as a tool for microfabrication and microfluidics due to its ability to bond to various surfaces.
Propiedades
Número CAS |
10151-78-7 |
|---|---|
Nombre del producto |
Cyclohexyl 2-cyanoacrylate |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
cyclohexyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H13NO2/c1-8(7-11)10(12)13-9-5-3-2-4-6-9/h9H,1-6H2 |
Clave InChI |
ILRMPAUJTPZAIQ-UHFFFAOYSA-N |
SMILES |
C=C(C#N)C(=O)OC1CCCCC1 |
SMILES canónico |
C=C(C#N)C(=O)OC1CCCCC1 |
Otros números CAS |
10151-78-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



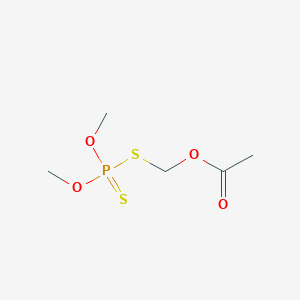
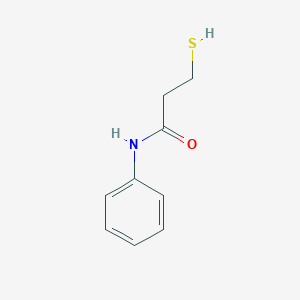
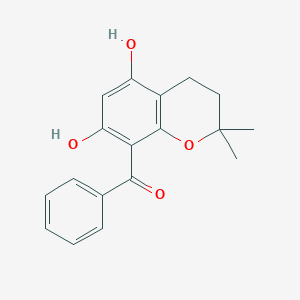
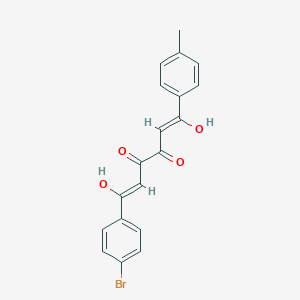
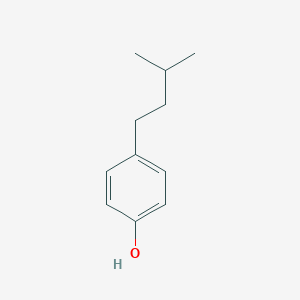
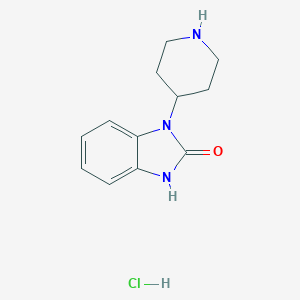
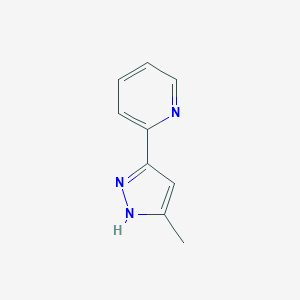
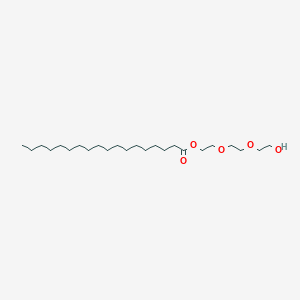
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
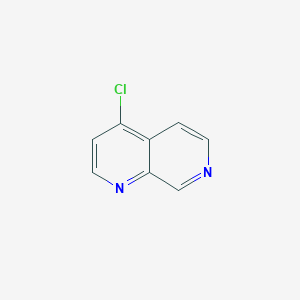
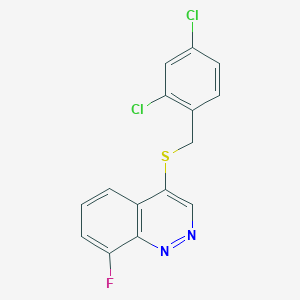
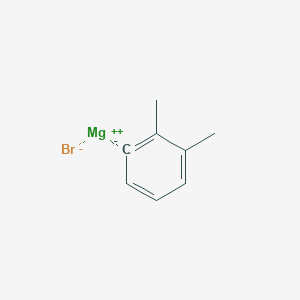
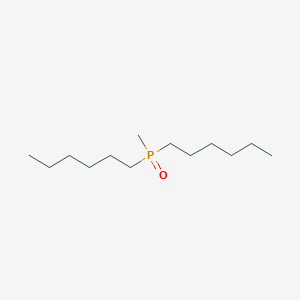
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)